molecular formula C16H19N3 B11803725 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B11803725
M. Wt: 253.34 g/mol
InChI Key: QDTZVBTZQGUWMM-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features an indoline moiety linked to a pyridine ring, which is further connected to a methylmethanamine group. This unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate aniline derivative.

    Pyridine Ring Formation: The pyridine ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Linking the Indoline and Pyridine Rings: The indoline and pyridine rings are linked through a nucleophilic substitution reaction.

    Introduction of the Methylmethanamine Group: The final step involves the alkylation of the pyridine ring with methylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine, chlorine, and iodine in the presence of a suitable solvent.

Major Products Formed:

    Oxidation Products: Oxo derivatives of the indoline and pyridine rings.

    Reduction Products: Reduced analogs with hydrogenated functional groups.

    Substitution Products: Halogenated derivatives with substituted halogen atoms on the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other indoline derivatives:

    Similar Compounds:

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to interact with NMDA receptors and modulate oxidative stress and inflammatory pathways makes it a promising candidate for therapeutic applications in neurological disorders.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C16H19N3/c1-12-14(11-17-2)7-8-16(18-12)19-10-9-13-5-3-4-6-15(13)19/h3-8,17H,9-11H2,1-2H3

InChI Key

QDTZVBTZQGUWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CNC

Origin of Product

United States

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